(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid
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Overview
Description
“(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 . It is a boronic acid derivative, which are commonly used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been extensively studied. Protodeboronation of pinacol boronic esters, a type of boronic acid derivative, has been reported using a radical approach . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids and their derivatives are highly valuable building blocks in organic synthesis. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The predicted density of “this compound” is 1.44±0.1 g/cm3 . Its pKa value is predicted to be 7.75±0.20 .Scientific Research Applications
Radioligand Synthesis for Imaging
(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid has been utilized in the synthesis of MK-1064, a new PET radioligand for imaging the orexin-2 receptor. This compound was synthesized from related boronic acids and used in the preparation of the target tracer [(11)C]MK-1064. This highlights its role in developing radiotracers for neuroimaging applications (Gao, Wang, & Zheng, 2016).
Boronic Acid Catalysis
Boronic acids, including this compound, are recognized for their role in catalysis. They have been used for the electrophilic and nucleophilic activation of hydroxy functional groups, promoting transformations into useful products under mild conditions. This application showcases the versatility of boronic acids in organic reactions (Hall, 2019).
Applications in Synthesis
These compounds have been utilized in regioselective halogen–metal exchange reactions and Pd-catalyzed coupling, forming part of strategies to produce new pyridine libraries. This exemplifies the use of boronic acids in creating diverse compound libraries for various scientific applications (Bouillon et al., 2003).
Solvent Extraction of Boron
Boronic acids have been synthesized for use in the solvent extraction of boron from aqueous solutions. This demonstrates their utility in applications related to the extraction and separation processes in chemistry (Karakaplan et al., 2004).
Enantioselective Catalysis
The versatility of boronic acids extends to catalysis, where they have been used in enantioselective aza-Michael additions, demonstrating their importance in stereoselective synthesis and the creation of functionalized molecules with potential applications in various industries (Hashimoto, Gálvez, & Maruoka, 2015).
Future Directions
The future directions in the research and application of “(5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid” and similar compounds could involve the development of more efficient synthesis methods, exploration of new chemical transformations, and potential applications in the synthesis of biologically active compounds .
Mechanism of Action
Target of Action
The primary target of the compound (5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various biologically active compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of various biologically active compounds, such as phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK) inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, which the compound is involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action can be influenced by the presence of various functional groups and reaction conditions.
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura coupling, boronic acids are known to undergo transmetalation, a process where they transfer their organic groups to palladium .
Properties
IUPAC Name |
(5-chloro-6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2,11-12H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUGPLZXYGPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(NC1=O)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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